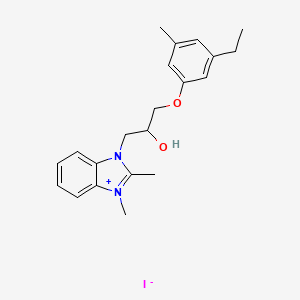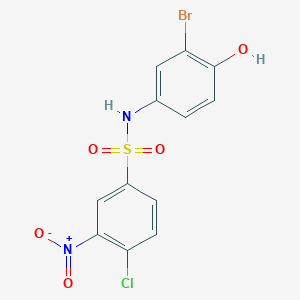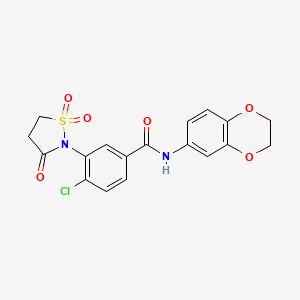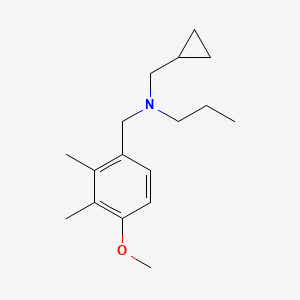![molecular formula C24H34N2O4 B5035658 1-(2-Adamantyl)-4-[(2-methylphenyl)methyl]piperazine;oxalic acid](/img/structure/B5035658.png)
1-(2-Adamantyl)-4-[(2-methylphenyl)methyl]piperazine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Adamantyl)-4-[(2-methylphenyl)methyl]piperazine;oxalic acid is a complex organic compound that features a piperazine ring substituted with an adamantyl group and a methylphenylmethyl group The oxalic acid component is often used to form a salt with the piperazine derivative, enhancing its solubility and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Adamantyl)-4-[(2-methylphenyl)methyl]piperazine typically involves multiple steps:
Formation of the Adamantyl Intermediate: The adamantyl group can be introduced via a Grignard reaction or a Friedel-Crafts alkylation using adamantane derivatives.
Piperazine Derivative Formation: The piperazine ring is then functionalized with the adamantyl group through nucleophilic substitution reactions.
Introduction of the Methylphenylmethyl Group: This step often involves a reductive amination or a similar reaction to attach the methylphenylmethyl group to the piperazine ring.
Formation of the Oxalic Acid Salt: Finally, the compound is reacted with oxalic acid to form the desired salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of catalysts and optimized reaction conditions would be crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Adamantyl)-4-[(2-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the piperazine ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
1-(2-Adamantyl)-4-[(2-methylphenyl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2-Adamantyl)-4-[(2-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The adamantyl group provides steric bulk, which can influence the binding affinity and selectivity of the compound. The piperazine ring can interact with various biological targets, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Adamantyl)piperazine: Lacks the methylphenylmethyl group, making it less bulky.
4-[(2-Methylphenyl)methyl]piperazine: Does not contain the adamantyl group, affecting its steric properties.
1-(2-Adamantyl)-4-phenylpiperazine: Similar structure but without the methyl group on the phenyl ring.
Uniqueness
1-(2-Adamantyl)-4-[(2-methylphenyl)methyl]piperazine is unique due to the combination of the adamantyl and methylphenylmethyl groups, which confer distinct steric and electronic properties
Properties
IUPAC Name |
1-(2-adamantyl)-4-[(2-methylphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2.C2H2O4/c1-16-4-2-3-5-19(16)15-23-6-8-24(9-7-23)22-20-11-17-10-18(13-20)14-21(22)12-17;3-1(4)2(5)6/h2-5,17-18,20-22H,6-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWTWCRPKXBDCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C3C4CC5CC(C4)CC3C5.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-chloro-2-ethyl-4-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5035578.png)

![1-(4-Benzylpiperazin-1-yl)-3-[(3,4-dimethoxyphenyl)methoxy]propan-2-ol;dihydrochloride](/img/structure/B5035595.png)

![1-fluoro-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5035601.png)
![2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B5035604.png)
![Ethyl 1-[(4-hydroxy-3-iodo-5-methoxyphenyl)methyl]piperidine-3-carboxylate](/img/structure/B5035606.png)

![3,3-dimethyl-7-(phenylcarbonyl)-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5035619.png)
![8-[3-(2-chloro-5-methylphenoxy)propoxy]quinoline](/img/structure/B5035621.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B5035632.png)

![(5E)-5-[(5-bromo-2-phenylmethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5035647.png)

